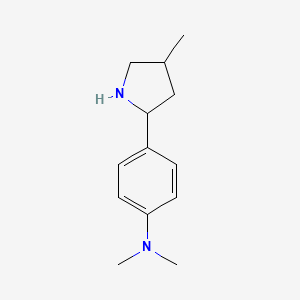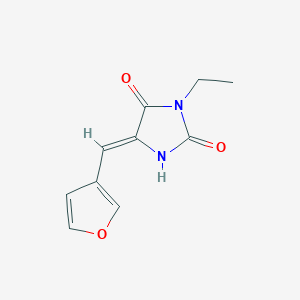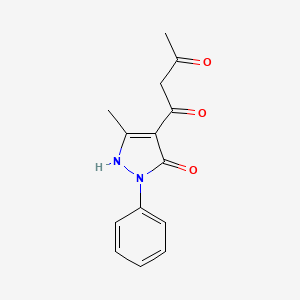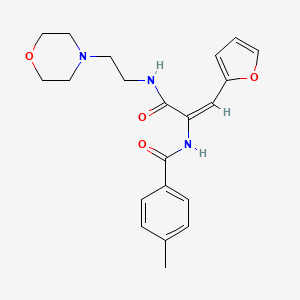
N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a complex organic compound that features a furan ring, a morpholine moiety, and a benzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Morpholine Moiety: This can be achieved through nucleophilic substitution reactions where morpholine is introduced to a suitable precursor.
Formation of the Benzamide Group: The benzamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The morpholine moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and morpholine moiety can interact with active sites of enzymes, potentially inhibiting their activity. The benzamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-(Furan-2-yl)-3-aminoprop-1-en-2-yl)-4-methylbenzamide
- N-(1-(Furan-2-yl)-3-(dimethylamino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide
Uniqueness
N-(1-(Furan-2-yl)-3-((2-morpholinoethyl)amino)-3-oxoprop-1-en-2-yl)-4-methylbenzamide is unique due to the presence of the morpholine moiety, which can enhance its solubility and bioavailability. This makes it a valuable compound for medicinal chemistry and pharmaceutical research.
Propiedades
Número CAS |
324562-02-9 |
|---|---|
Fórmula molecular |
C21H25N3O4 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
N-[(E)-1-(furan-2-yl)-3-(2-morpholin-4-ylethylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H25N3O4/c1-16-4-6-17(7-5-16)20(25)23-19(15-18-3-2-12-28-18)21(26)22-8-9-24-10-13-27-14-11-24/h2-7,12,15H,8-11,13-14H2,1H3,(H,22,26)(H,23,25)/b19-15+ |
Clave InChI |
USBSUIGFIXPBPL-XDJHFCHBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCCN3CCOCC3 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)

![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)
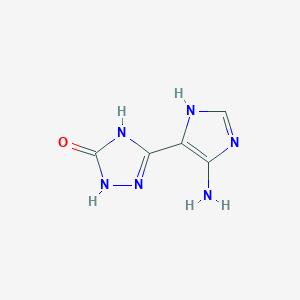

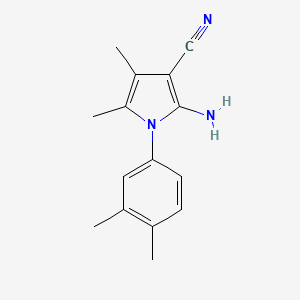
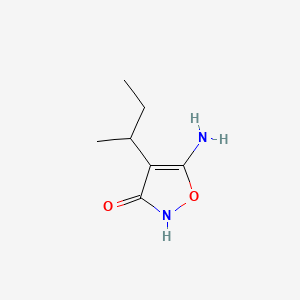
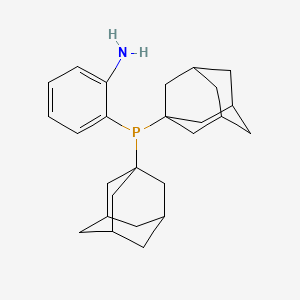
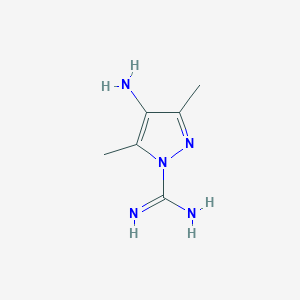
![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)
